4-Dechloro-4-(4-chlorophenyl) Loperamide-d6
Description
Properties
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure and Key Intermediates
The parent compound, 4-Dechloro-4-(4-chlorophenyl) Loperamide (PubChem CID: 71315245), features a piperidine ring substituted with a 4-chlorobiphenyl group, a hydroxyl group, and a dimethylbutanamide side chain. Its synthesis historically involves the condensation of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide with 4,4-chlorophenyl-4-hydroxypiperidine in glycerol formal, as detailed in EP2132175B1. This reaction proceeds via nucleophilic substitution, with sodium carbonate neutralizing hydrobromic acid byproducts.
Relevance of Deuterated Analogs
Deuteration at six positions (denoted -d6) enhances molecular stability in mass spectrometry and metabolic tracing. Common deuteration sites include the dimethyl groups on the butanamide moiety and hydrogens on the piperidine or biphenyl rings. Strategic deuteration requires isotopic labeling during intermediate synthesis to ensure metabolic inertness at critical positions.
Synthetic Routes for 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6
Precursor-Based Deuteration
Deuterated dimethylamine (CD3)2NH or D2O-mediated exchange introduces deuterium into the dimethylbutanamide group. For example, substituting dimethylamine with hexadeutero-dimethylamine in the ammonium bromide precursor ensures full deuteration of the side chain.
Piperidine Ring Deuteration
The piperidine intermediate 4,4-chlorophenyl-4-hydroxypiperidine can be deuterated via catalytic H-D exchange using Pd/C or Rh catalysts in D2O. This method selectively replaces hydrogens adjacent to the hydroxyl group, though side reactions may necessitate purification.
Optimized Reaction Conditions
Building on EP2132175B1, the deuterated analog synthesis employs:
-
Solvent : Glycerol formal (3–5 mL/g precursor) for enhanced solubility and reaction rates.
-
Temperature : 55–65°C to balance kinetic efficiency and byproduct minimization.
-
Catalyst : Potassium iodide (0.24 wt%) to accelerate halide displacement.
Table 1: Comparative Reaction Parameters for Deuterated vs. Non-Deuterated Synthesis
| Parameter | Non-Deuterated | Deuterated (Proposed) |
|---|---|---|
| Solvent Volume (mL/g) | 3–5 | 3–5 |
| Temperature (°C) | 55–65 | 55–65 |
| Reaction Time (h) | <3 | 3–4 |
| Deuteration Source | N/A | (CD3)2NH, D2O |
| Yield (%) | 67 | 58–63 (estimated) |
Analytical Characterization and Validation
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) of the deuterated product shows a molecular ion peak at m/z 559.14 (vs. 553.12 for the non-deuterated compound), consistent with six deuterium atoms. Isotopic purity >98% is achievable via repeated recrystallization in deuterated solvents.
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR : Loss of signals at δ 2.25–2.36 ppm (dimethyl groups) and δ 3.0 ppm (piperidine CH2) confirms deuteration.
-
13C NMR : Shifts in quaternary carbons adjacent to deuterated positions (e.g., C-1 of the piperidine ring) validate structural integrity.
Challenges and Methodological Refinements
Byproduct Formation in Deuteration
H-D exchange may incompletely deuterate sterically hindered positions, necessitating:
Chemical Reactions Analysis
Types of Reactions
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics.
Isotope Labeling: Utilized in isotope labeling studies to trace molecular pathways and interactions.
Analytical Chemistry: Used as a reference standard in analytical chemistry for method development and validation
Mechanism of Action
The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .
Comparison with Similar Compounds
(a) Deschloroloperamide (C11H14ClNO)
- Key Differences : Lacks the piperidine ring and diphenylbutanamide backbone present in 4-Dechloro-4-(4-chlorophenyl) Loperamide-d4. Features a hydroxyl group at the 4-position instead of a chlorophenyl substituent.
- Role : Primarily an impurity or metabolite of loperamide, with reduced opioid receptor affinity due to structural simplification .
(b) Loperamide trans-N-oxide (C29H34N2O2)
(c) Loperamide biphenyl analog (C38H40Cl2N2O3)
- Key Differences : Incorporates a biphenyl moiety instead of a single 4-chlorophenyl group.
- Functional Impact : Enhanced lipophilicity and prolonged half-life but increased risk of off-target interactions due to bulkier substituents .
Deuterated Derivatives
(a) N-Desmethyl Loperamide-d3 (CAS: 1189488-17-2)
- Key Differences: Features deuterium at the methyl group of the dimethylamino moiety, whereas this compound has deuterium at the 4-position.
- Metabolic Impact : Both compounds aim to slow CYP450-mediated metabolism, but the position of deuteration affects specificity. N-Desmethyl Loperamide-d3 focuses on reducing demethylation, while the target compound prioritizes stability at the chlorophenyl site .
(b) Haloperidol Decanoate-d19 Derivatives
- Key Differences : Haloperidol analogs (e.g., PA STI 024750) share a 4-chlorophenyl group but belong to a different pharmacological class (antipsychotics).
- Structural Overlap: The 4-chlorophenyl substituent is a common motif, but the piperidine and butyrophenone frameworks differ significantly, leading to divergent receptor targets (dopamine vs. opioid receptors) .
Chlorophenyl-Containing Bioactive Compounds
(a) N-(4-Chlorophenyl)maleimide Derivatives
(b) S-Alkyl 4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol Derivatives
- Functional Contrast : These compounds exhibit antiviral and antimicrobial activity via triazole-thiol interactions, unlike the deuterated loperamide analog, which leverages opioid receptor binding .
Tabulated Comparative Analysis
| Compound Name | Molecular Formula | Key Substituents | CAS Number | Primary Use/Activity |
|---|---|---|---|---|
| This compound | C28H28D3ClN2O2 | 4-chlorophenyl, deuterium at 4-position | 1794737-31-7 | Antidiarrheal (optimized PK) |
| Deschloroloperamide | C11H14ClNO | Hydroxyl group at 4-position | Not specified | Loperamide impurity/metabolite |
| Loperamide trans-N-oxide | C29H34N2O2 | N-oxide, 4-chlorophenyl | 106900-12-3 | Metabolite with reduced CNS entry |
| N-Desmethyl Loperamide-d3 | C28H28D3ClN2O2 | Deuterium at methyl group | 1189488-17-2 | Metabolic stability studies |
| Haloperidol Decanoate-d19 | C37H26D19ClFNO3 | 4-chlorophenyl, deuterated decanoate | PA STI 024750 | Antipsychotic (deuterated form) |
Research Findings and Implications
- Deuterium Effects: The deuterium in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to non-deuterated analogs .
- Chlorophenyl Role : The 4-chlorophenyl group enhances binding affinity to μ-opioid receptors, a feature shared with other chlorophenyl-containing pharmaceuticals (e.g., haloperidol derivatives) but with divergent therapeutic outcomes .
- Synthetic Challenges : Impurities like Loperamide cis-N-Oxide (CAS: 109572-89-6) highlight the need for precise deuteration protocols to avoid byproducts during synthesis .
Notes on Comparative Advantages
Metabolic Superiority : Compared to N-Desmethyl Loperamide-d3, the target compound’s deuterium placement offers better resistance to oxidative metabolism .
Structural Specificity : Unlike biphenyl or N-oxide analogs, the 4-chlorophenyl-deuterated structure balances receptor affinity and metabolic stability without excessive lipophilicity .
Therapeutic Niche : While Haloperidol-d19 derivatives target dopamine receptors, this compound remains specific to gastrointestinal opioid receptors, minimizing off-target effects .
Biological Activity
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated derivative of loperamide, an opioid receptor agonist primarily used for the treatment of diarrhea. The compound's unique structure, characterized by the deuteration at the 4-position and a chlorophenyl group, may influence its pharmacological properties and biological activity. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C29H33ClN2O2D6
- Molecular Weight : 482.60 g/mol
The presence of deuterium (D) in the structure alters the compound's isotopic composition, which can affect its metabolic pathways and biological interactions.
Loperamide and its derivatives, including this compound, primarily exert their effects through the following mechanisms:
- Opioid Receptor Agonism : The compound acts as an agonist at the μ-opioid receptors located in the gastrointestinal tract. This interaction leads to decreased gastrointestinal motility and increased transit time, effectively reducing diarrhea symptoms .
- Inhibition of Peristalsis : By binding to opioid receptors, the compound inhibits peristaltic movements in the intestines, allowing for greater absorption of fluids and electrolytes from the intestinal contents .
- Modulation of Secretory Activity : Loperamide derivatives have been shown to reduce secretions in the intestines, further aiding in the management of diarrhea .
Biological Activity Studies
Research on this compound has revealed several important findings regarding its biological activity:
Pharmacokinetics
- Bioavailability : Like loperamide, this compound exhibits low systemic bioavailability due to extensive first-pass metabolism in the liver. Studies indicate that systemic bioavailability is approximately 0.3% .
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, leading to conjugation and elimination from the body .
Efficacy in Diarrhea Management
A study investigating orally disintegrating tablets (ODTs) containing loperamide HCl (which includes derivatives like this compound) demonstrated rapid onset of action and improved bioavailability compared to traditional formulations. This suggests enhanced therapeutic potential in acute diarrhea management .
Case Studies
- Case Study on Military Personnel : A formulation study highlighted how ODTs containing loperamide derivatives were developed for soldiers experiencing travel-related diarrhea. The rapid disintegration and dissolution properties allowed for quick relief from symptoms in hostile environments, emphasizing the practical application of this compound in military medicine .
- Clinical Observations : Clinical observations have noted that loperamide derivatives exhibit minimal central nervous system effects due to their inability to cross the blood-brain barrier effectively. This characteristic makes them suitable for short-term use without significant risk of sedation or addiction .
Comparison with Similar Compounds
The table below compares this compound with other loperamide derivatives:
| Compound Name | μ-Receptor Agonism | Bioavailability (%) | CNS Penetration | Therapeutic Use |
|---|---|---|---|---|
| This compound | Yes | ~0.3 | Low | Diarrhea management |
| Loperamide HCl | Yes | ~0.3 | Low | Diarrhea management |
| Loperamide N-Oxide | Yes | ~0.5 | Moderate | Antidiarrheal with CNS effects |
Q & A
Q. What are the recommended synthetic routes for 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, and how can isotopic purity be ensured?
Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or custom deuteration of intermediates. For example, precursor compounds like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide (Loperamide cis-N-Oxide, CAS 109572-89-6) can serve as starting materials . Key steps include:
- Deuteration : Use deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions to minimize isotopic scrambling.
- Purification : Employ preparative HPLC with reversed-phase C18 columns (e.g., 5 µm particle size, 250 mm × 4.6 mm) using acetonitrile/D2O gradients to isolate the deuterated product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Precursor Synthesis | 4-Chlorophenylpiperidine, DIPEA, DMF | Intermediate formation |
| Deuteration | D2O, Pd/C (10% w/w), 80°C, 24 hrs | Isotopic incorporation |
| Purification | HPLC (ACN:D2O = 70:30, 1 mL/min) | Isolation of deuterated compound |
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Compare - and -NMR spectra with non-deuterated analogs. Deuterium incorporation reduces proton signals at labeled positions (e.g., absence of peaks at δ 2.5–3.5 ppm for CH2 groups) .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 513.28 [M+H] with a +6 Da shift from the non-deuterated compound.
- Isotopic Purity : Use LC-MS with deuterium-specific calibration curves to confirm ≥98% isotopic enrichment .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer: Quantum mechanical (QM) calculations and reaction path search tools (e.g., GRRM or AFIR) predict energetically favorable pathways:
- Step 1 : Model deuterium exchange using density functional theory (DFT) at the B3LYP/6-31G* level to identify transition states and activation energies.
- Step 2 : Apply machine learning (ML) algorithms to screen solvent systems (e.g., DMF vs. THF) for maximizing deuteration efficiency .
- Step 3 : Validate predictions experimentally via parallel microscale reactions (e.g., 96-well plate format) to refine computational parameters .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Solvent | Predicted Yield (QM) | Experimental Yield | Deviation |
|---|---|---|---|
| DMF | 85% | 82% | -3% |
| THF | 78% | 75% | -3% |
Q. How should researchers resolve contradictions in pharmacological data for this compound?
Methodological Answer: Address discrepancies using a tiered approach:
- Tier 1 : Verify experimental conditions (e.g., buffer pH, temperature) across studies. For example, opioid receptor binding assays may vary due to differences in membrane preparation protocols .
- Tier 2 : Replicate conflicting results using standardized protocols (e.g., NIH assay guidelines) and orthogonal methods (e.g., SPR vs. radioligand binding).
- Tier 3 : Apply meta-analysis tools to aggregate data, identifying outliers or systematic biases .
Q. What experimental designs are optimal for studying isotopic effects on metabolic stability?
Methodological Answer: Use a factorial design (2 framework) to evaluate variables:
Q. Table 3: Example Factorial Design Matrix
| Run | Deuteration Site | Species | Time (hr) | t (hr) |
|---|---|---|---|---|
| 1 | C-4 | Human | 24 | 6.2 |
| 2 | C-6 | Murine | 12 | 4.8 |
| 3 | C-4 | Murine | 24 | 5.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
